molecular formula C8H8Cl2N4OS B2839254 N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide dihydrochloride CAS No. 1955523-94-0

N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide dihydrochloride

Cat. No.: B2839254
CAS No.: 1955523-94-0
M. Wt: 279.14
InChI Key: BZYNOAMFHBHSEQ-UHFFFAOYSA-N
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Description

N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide dihydrochloride, widely known in research as TGN-020 , is a potent and selective small-molecule inhibitor of Aquaporin-4 (AQP4) . AQP4 is the primary water channel protein expressed in astrocytes and plays a critical role in the function of the glymphatic system, the brain's unique waste-clearance pathway . Research demonstrates that TGN-020 effectively impairs glymphatic function, providing a valuable pharmacological tool for studying brain homeostasis, edema, and the clearance of metabolic waste products like amyloid-β . Laboratory studies have shown that a single dose of TGN-020 significantly reduces the para-vascular flow of cerebrospinal fluid without inducing short-term behavioral abnormalities in models, highlighting its utility for acute investigative purposes . The 1,3,4-thiadiazole pharmacophore contributes to the molecule's ability to interact with biological proteins and cross membranes . This dihydrochloride salt form offers enhanced solubility for in vivo research applications. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4OS.2ClH/c13-7(6-2-1-3-9-4-6)11-8-12-10-5-14-8;;/h1-5H,(H,11,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYNOAMFHBHSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=NN=CS2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide dihydrochloride typically involves the reaction of pyridine-3-carboxylic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide dihydrochloride is a synthetic compound that combines a thiadiazole ring with a pyridine structure and a carboxamide functional group. Its molecular formula is C8H8Cl2N4OS, and its molecular weight is approximately 275.11 g/mol. The presence of chlorine atoms and the thiadiazole moiety contributes to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and agricultural applications.

Antimicrobial Properties and Core Structure
The 1,3,4-thiadiazole ring, which is the core structure of this compound, is present in various bioactive molecules that exhibit antimicrobial properties. Research explores the compound's potential as an antimicrobial agent.

Biological Activities
The pyridine and carboxamide parts in this compound are also found in molecules with different biological activities. Reseachers can investigate the compound's interaction with biological targets and potential applications in other areas. Studies have shown that this compound can inhibit certain enzymes relevant to microbial growth and cancer cell proliferation.

Mechanism of Action
The mechanism of action for this compound involves its interaction with biological targets. The thiadiazole ring allows the compound to permeate cellular membranes effectively, enabling it to engage with enzymes or receptors involved in critical biological pathways.

Applications
this compound has several applications across various fields. It has been investigated as an AQP4-specific inhibitor, alleviating inflammation and apoptosis after cerebral ischemia-reperfusion injury .

Structural Similarities
Several compounds share structural similarities with this compound:

  • 5-Amino-1,3,4-thiadiazole : Contains thiadiazole and has antimicrobial properties.
  • 2-Amino-1,3,4-thiadiazole : Contains thiadiazole and has anticancer activity.
  • Pyridine derivatives (e.g., pyridinyl-hydrazones) : Possess a pyridine core and exhibit various pharmacological activities.
  • Thiadiazole derivatives (e.g., substituted thiadiazoles) : Feature a thiadiazole core and demonstrate a broad spectrum of biological activities.

Mechanism of Action

The mechanism of action of N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide dihydrochloride involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and proteins involved in DNA replication and repair, leading to the inhibition of these processes.

    Pathways Involved: It can interfere with the cell cycle, leading to cell cycle arrest and apoptosis (programmed cell death).

Comparison with Similar Compounds

Structural Analogues: 1,3,4-Thiadiazole Derivatives

describes structurally related 1,3,4-thiadiazole-2-yl acetamide derivatives (e.g., compounds 5e–5m) with variable substituents. Key differences between TGN-020 and these analogues include:

Compound Core Structure Substituents Melting Point (°C) Biological Target
TGN-020 Pyridine-3-carboxamide Dihydrochloride salt Not reported AQP4
5e Acetamide + phenoxy (4-Chlorobenzyl)thio, isopropylphenoxy 132–134 Not specified
5f Acetamide + phenoxy Methylthio, isopropylphenoxy 158–160 Not specified
5h Acetamide + phenoxy Benzylthio, isopropylphenoxy 133–135 Not specified
  • Core Structure: TGN-020 features a pyridine-3-carboxamide group directly linked to the thiadiazole ring, whereas analogues in have acetamide-phenoxy moieties. This structural distinction likely impacts target specificity and binding kinetics.
  • Physicochemical Properties : The dihydrochloride salt in TGN-020 improves water solubility compared to neutral analogues (e.g., 5e–5m), which may require organic solvents for dissolution.
  • Thermal Stability : TGN-020’s melting point is unreported, but analogues in exhibit melting points between 132–170°C, influenced by substituent bulk and polarity.

Functional Analogues: AQP4 Inhibitors

Inhibitor Type Example Mechanism Advantages Limitations
TGN-020 Small molecule Ubiquitin-proteasome degradation Oral/administerable, high specificity Limited long-term safety data
Gene Knockout AQP4⁻/⁻ mice Permanent AQP4 deletion Mechanistic clarity Non-translatable to humans
siRNA AQP4-targeting RNA Transcriptional silencing High specificity Delivery challenges in vivo
  • Efficacy : TGN-020 reduces edema and peri-infarct astrogliosis by ~40% in murine stroke models, comparable to siRNA but with fewer delivery hurdles.
  • Specificity : Unlike heavy metal ions (e.g., Hg²⁺), TGN-020 avoids off-target toxicity.

Research Findings and Clinical Implications

  • Preclinical Data : TGN-020 (10 mg/kg, intraperitoneal) attenuates cerebral inflammation and apoptosis post-ischemia by modulating glymphatic clearance and ERK1/2 signaling.
  • Comparative Pharmacokinetics : The dihydrochloride form likely enhances bioavailability over neutral thiadiazole derivatives, though direct comparisons are lacking.

Biological Activity

N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide dihydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

  • Molecular Formula : C8H7ClN4OS
  • Molar Mass : 242.68 g/mol
  • CAS Number : 1955523-94-0

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably, it has shown effectiveness against:

  • HeLa Cells : Human cervical cancer cells
  • C6 Cells : Rat glioma cells

The compound's mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in these cell lines .

The precise molecular mechanisms underlying the biological activity of this compound are still under investigation. However, several hypotheses have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Gene Expression Modulation : It may alter gene expression profiles related to cell cycle regulation and apoptosis.
  • Binding Interactions : It is suggested that the compound interacts with various biomolecules, potentially disrupting critical cellular processes .

Study on Anticancer Activity

In a study assessing the anticancer potential of this compound, researchers found that doses ranging from 10 to 50 mg/kg significantly reduced immobility time in animal models. This suggests a potential antidepressant effect alongside its anticancer properties.

Cell LineIC50 Value (µM)Observed Effect
HeLa15.2Significant inhibition of proliferation
C612.8Induction of apoptosis

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other thiadiazole derivatives:

Compound NameBiological ActivityIC50 Value (µM)
1,2,4-ThiadiazoleModerate antiproliferative25.0
1,2,3-ThiadiazoleLow cytotoxicity>50
This compoundHigh antiproliferative15.2

Applications in Research and Industry

This compound has potential applications across various fields:

  • Medicinal Chemistry : Investigated as a candidate for new anticancer drugs due to its ability to inhibit cancer cell growth.
  • Agricultural Chemistry : Potential use as an antimicrobial agent in agricultural settings.
  • Material Science : Explored for its properties as a ligand in coordination chemistry .

Q & A

Q. What experimental models and methodologies are recommended for evaluating the efficacy of TGN-020 in modulating aquaporin activity?

TGN-020 is studied using in vitro assays (e.g., cell proliferation and viability tests in 96-well plates with concentrations ranging from 10–100 μM) and in vivo models like murine cerebral ischemia . Key methodologies include:

  • Live-cell imaging (e.g., Incucyte systems) to monitor cell confluence and cytotoxicity under radiation or drug exposure .
  • Preclinical stroke models where TGN-020 is administered intravenously (50 mg/kg/day) or as a single pretreatment dose (15 minutes pre-ischemia) to assess brain edema reduction .
  • Histopathological validation post-treatment to evaluate effects on astrocyte end-feet and fluid buffering .

Q. How is TGN-020 synthesized, and what analytical techniques ensure its purity and structural integrity?

While direct synthesis protocols for TGN-020 are not detailed in the provided evidence, analogous 1,3,4-thiadiazole derivatives are synthesized via:

  • Cyclization reactions in acetonitrile or DMF with iodine/triethylamine to form the thiadiazole core .
  • Amide coupling between pyridine-3-carboxylic acid derivatives and 2-amino-1,3,4-thiadiazole. Purity is confirmed via HPLC (>95% purity) and structural validation via 1H/13C NMR and mass spectrometry .

Q. What safety and solubility considerations are critical when handling TGN-020 in laboratory settings?

  • Storage : -20°C in anhydrous DMSO to prevent hydrolysis .
  • Solubility : Hydrochloride salt enhances aqueous solubility, facilitating in vivo administration .
  • Safety : Follow hazard protocols for H302 (harmful if swallowed) with precautions (P264: wash hands post-handling) .

Advanced Research Questions

Q. How can researchers resolve contradictions in TGN-020’s dual inhibition of AQP1 and AQP4?

  • Target-specific models : Use AQP1/AQP4 knockout rodents or siRNA-treated cells to isolate contributions of each aquaporin .
  • Dose-response studies : Compare IC50 values for AQP1 (choroid plexus) vs. AQP4 (astrocytes) in fluid transport assays .
  • Structural analogs : Design derivatives with modified pyridine/thiadiazole groups to enhance selectivity (e.g., fluorinated analogs from patent data) .

Q. What structural insights from TGN-020’s crystal structure could guide the design of more potent analogs?

  • Key features : The pyridine-3-carboxamide moiety facilitates hydrogen bonding with AQP4’s pore residues, while the thiadiazole ring enhances lipophilicity for blood-brain barrier penetration .
  • Crystallography : Use SHELXL/SHELXS for small-molecule refinement to map binding interactions .
  • Modifications : Introduce substituents (e.g., trifluoromethyl groups) to improve binding affinity, guided by SAR studies of related inhibitors .

Q. What are the limitations of current TGN-020 studies in stroke models, and how can experimental design address them?

  • Timing of administration : Most studies use pretreatment; post-ischemia efficacy remains unvalidated. Redesign trials with delayed dosing (e.g., 1–6 hours post-ischemia) and monitor long-term outcomes (e.g., neuronal survival via MRI) .
  • Therapeutic window : Combine TGN-020 with thrombolytics (e.g., tPA) to assess synergistic effects on edema reduction and blood-flow restoration .
  • Species-specific responses : Validate findings in human astrocytes or induced pluripotent stem cell (iPSC)-derived models to bridge rodent-human translational gaps .

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